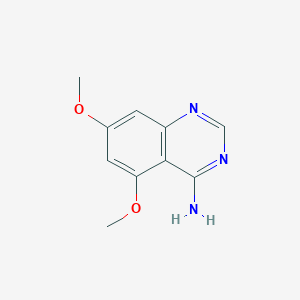

5,7-Dimethoxyquinazolin-4-amine

Description

5,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative characterized by methoxy groups at positions 5 and 7 and an amino group at position 2. Quinazolines are a privileged scaffold in medicinal chemistry due to their versatility in targeting enzymes such as protein kinases . The 4-amino substitution enables ATP-competitive inhibition of kinase activity, as seen in clinically approved drugs like gefitinib (EGFR inhibitor) and lapatinib (HER2/EGFR inhibitor) . Structural modifications, such as the addition of methoxy groups, influence solubility, binding affinity, and selectivity for biological targets. For example, the dimethoxy configuration in this compound may enhance interactions with hydrophobic kinase domains while maintaining metabolic stability .

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

XLVZHFMVYBCGAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide, leading to the formation of the quinazoline ring. This intermediate is then subjected to chlorination using phosphoryl chloride to yield 4-chloro-5,7-dimethoxyquinazoline. Finally, the chlorine atom is displaced by an amine group through a nucleophilic substitution reaction, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The key steps include the cyclization of precursors, chlorination, and nucleophilic substitution, with careful control of reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, secondary amines, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Kinase Inhibition: Halogenated derivatives (e.g., TKI-Cl, PD153035) exhibit nanomolar potency against EGFR due to enhanced hydrophobic interactions with the kinase domain . Non-halogenated derivatives like Compound 3e show broader kinase inhibition (CLK1/GSK-3α/β), likely due to the electron-donating methoxy groups on the anilino ring .

Antiproliferative Activity :

- DW-8, bearing a 3-chloro-4-fluorophenyl group, induces apoptosis in colorectal cancer (SW620) cells via ROS-mediated mitochondrial dysfunction and G2/M cell cycle arrest . Its GI₅₀ (8 μM) surpasses many analogues in the DW series.

Antimicrobial Activity :

- Hydrazine derivatives (e.g., 2a-2i) synthesized from 2-chloro-6,7-dimethoxyquinazolin-4-amine show variable antifungal activity. Compound 2f (substituted with 4-nitrobenzaldehyde) exhibits potent activity against Candida albicans (MIC: 4 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.